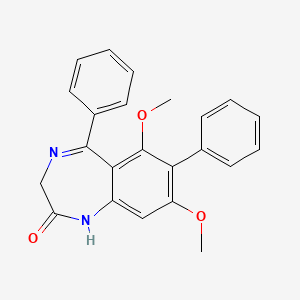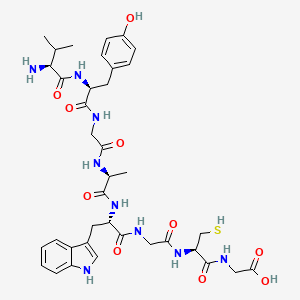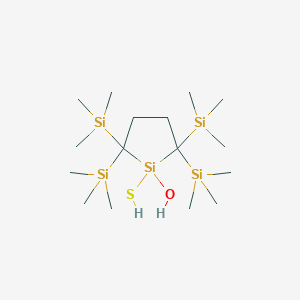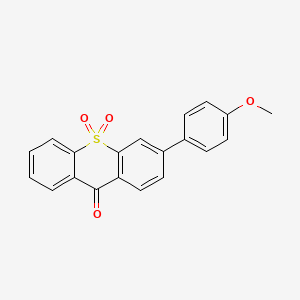
1-(Propan-2-yl)-1,2,3,4-tetrahydro-1-benzosilin-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene is an organosilicon compound that features a silicon atom integrated into a naphthalene-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene typically involves the hydrosilylation of 1-isopropyl-1,2,3,4-tetrahydronaphthalene with a suitable silicon-containing reagent. Commonly used reagents include chlorosilanes or alkoxysilanes, and the reaction is often catalyzed by transition metal complexes such as platinum or rhodium catalysts. The reaction conditions generally involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene may involve continuous flow processes to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The isopropyl group or hydrogen atoms on the tetrahydronaphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activity and as probes for biochemical research.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as silicon-based polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, allowing the compound to modulate biological pathways or chemical reactions. The specific pathways involved depend on the particular application and the nature of the interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydro-1-silanaphthalene: Similar structure but with a phenyl group instead of an isopropyl group.
1-Isopropyl-1,2,3,4-tetrahydronaphthalene: Lacks the silicon atom, making it less reactive in certain chemical reactions.
Tetralin (1,2,3,4-tetrahydronaphthalene): A simpler structure without the isopropyl or silicon groups.
Uniqueness
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
924661-13-2 |
|---|---|
Molecular Formula |
C12H17Si |
Molecular Weight |
189.35 g/mol |
InChI |
InChI=1S/C12H17Si/c1-10(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10H,5,7,9H2,1-2H3 |
InChI Key |
VYVZQAMHQAWIKW-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)[Si@@]1CCCC2=CC=CC=C21 |
Canonical SMILES |
CC(C)[Si]1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)

![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)


silane](/img/structure/B14187046.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)

![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
